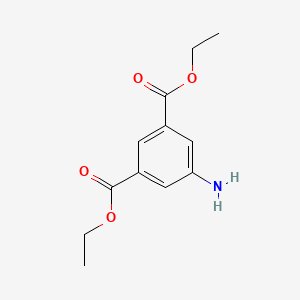

Diethyl 5-aminoisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRVPAXIXNQFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Diethyl 5-Aminoisophthalate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of Diethyl 5-Aminoisophthalate from 5-Nitroisophthalic Acid. This synthesis is a crucial transformation for the development of various pharmaceutical intermediates and advanced materials. The process is presented as a robust two-step synthetic sequence: (1) Fischer esterification of 5-nitroisophthalic acid to yield the intermediate, diethyl 5-nitroisophthalate, and (2) subsequent catalytic hydrogenation of the nitro group to afford the final amine. This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices, offering insights into catalyst selection, reaction optimization, and critical safety protocols. All methodologies are presented to be self-validating, supported by mechanistic discussions and references to authoritative literature.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of X-ray contrast media and specialty polymers.[1] The synthetic route from 5-nitroisophthalic acid is favored for its efficiency and the relative accessibility of the starting material, which is typically prepared via the nitration of isophthalic acid.[2]

The overall transformation involves two distinct and critical chemical operations: the protection of the carboxylic acid functionalities via esterification, followed by the selective reduction of the aromatic nitro group.

-

Step 1: Fischer Esterification. The initial step addresses the acidic protons of the carboxylic acid groups, which would interfere with the subsequent reduction step. A classic Fischer esterification, employing an excess of ethanol in the presence of a strong acid catalyst, is the most direct and atom-economical method to produce the stable intermediate, diethyl 5-nitroisophthalate.[3][4]

-

Step 2: Catalytic Hydrogenation. The reduction of the aromatic nitro group is the core transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, chemoselectivity, and cleaner reaction profile compared to stoichiometric metal reductions (e.g., with Fe or SnCl2), which generate significant metallic waste.[5][6] The selection of the catalyst—typically Palladium on Carbon (Pd/C) or Raney® Nickel—is a critical decision dictated by substrate functionality, cost, and safety considerations.[5][7]

This guide will provide detailed, actionable protocols for each step, underpinned by a discussion of the chemical principles that govern the selection of reagents and conditions.

Mechanistic Considerations

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and scale-up.

Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3] The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers facilitates the elimination of a water molecule, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the ester product. As this is an equilibrium process, using a large excess of the alcohol (ethanol) as the solvent effectively drives the reaction toward the product, in accordance with Le Châtelier's principle.[3][4]

Catalytic Hydrogenation of Aromatic Nitro Groups

The catalytic hydrogenation of a nitroarene on a heterogeneous metal surface (like Pd or Ni) is a complex multi-step process. The generally accepted pathway, known as the "direct" route, proceeds through nitroso and hydroxylamine intermediates.[8][9][10]

-

Adsorption & H₂ Activation: Both the nitroaromatic compound and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst. The catalyst facilitates the dissociation of the H-H bond, generating reactive atomic hydrogen on its surface.[10]

-

Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated.

-

Ar-NO₂ → Ar-N=O (Nitrosoaromatic)

-

Ar-N=O → Ar-NHOH (Hydroxylaminoaromatic)

-

Ar-NHOH → Ar-NH₂ (Aromatic Amine)

-

-

Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

An alternative "condensation" pathway, where the nitroso and hydroxylamine intermediates condense to form an azoxy compound before further reduction, can also occur but is often less favored under typical hydrogenation conditions.[9]

Experimental Protocols & Methodologies

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations, especially those involving flammable solvents and hydrogen gas, must be conducted within a certified chemical fume hood.

Step 1: Synthesis of Diethyl 5-Nitroisophthalate

This procedure is adapted from established Fischer esterification protocols for isophthalic acid derivatives.[1][11][12]

Materials & Reagents:

-

5-Nitroisophthalic Acid

-

Absolute Ethanol (Anhydrous), Reagent Grade

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate, Reagent Grade

-

Hexanes, Reagent Grade

Equipment:

-

Round-bottom flask (sized appropriately for the scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 5-nitroisophthalic acid (1.0 eq.). Add a significant excess of absolute ethanol, sufficient to act as both reactant and solvent (e.g., 15-20 mL per gram of starting material).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq.) to the suspension. The addition is exothermic.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the solvent on a rotary evaporator to remove the bulk of the excess ethanol. c. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude diethyl 5-nitroisophthalate.

-

Purification: The product often crystallizes upon concentration. If necessary, it can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield a solid with a melting point of approximately 83.5 °C.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the highly effective reduction of aromatic nitro esters using Palladium on Carbon (Pd/C) and hydrogen gas.[10][13][14]

Materials & Reagents:

-

Diethyl 5-Nitroisophthalate (from Step 1)

-

10% Palladium on Carbon (Pd/C) catalyst (preferably 50% wet with water for safer handling)

-

Ethanol or Ethyl Acetate, Reagent Grade

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂) or Argon Gas (Ar)

-

Celite® (Diatomaceous earth)

Equipment:

-

Heavy-walled hydrogenation flask or a Parr shaker apparatus

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or regulated H₂ gas cylinder supply

-

Vacuum/Inert gas manifold (Schlenk line)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: a. Add diethyl 5-nitroisophthalate (1.0 eq.) and a suitable solvent (ethanol or ethyl acetate, approx. 20 mL per gram) to the hydrogenation flask. b. Under an inert atmosphere (N₂ or Ar) , carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Dry Pd/C can be pyrophoric. Handling the 50% wet catalyst is safer.[14][15]

-

Inerting the Atmosphere: Seal the reaction vessel. Using a vacuum/inert gas manifold, evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

-

Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon or a regulated cylinder. For a balloon setup, maintain a positive pressure. For a Parr apparatus, pressurize to the desired level (e.g., 1-4 bar or ~15-60 psi).[16][17]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-16 hours.

-

Work-up - Catalyst Removal: a. Once the reaction is complete, carefully purge the reaction vessel with inert gas (N₂ or Ar) to remove all hydrogen. This is a critical safety step. [18] b. Dilute the reaction mixture with additional solvent if necessary. c. Set up a filtration apparatus with a pad of Celite® in a Buchner funnel. Important: Pre-wet the Celite pad with the reaction solvent. d. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with additional solvent. Never allow the filtered catalyst cake to dry in the air, as it is highly pyrophoric. [15][19] Immediately quench the catalyst-containing Celite pad into a container of water.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure on a rotary evaporator. The resulting crude this compound can be purified by recrystallization or column chromatography if necessary to achieve high purity.

Data Presentation & Characterization

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Esterification | Step 2: Hydrogenation |

| Starting Material | 5-Nitroisophthalic Acid | Diethyl 5-Nitroisophthalate |

| Key Reagents | Ethanol, H₂SO₄ (cat.) | H₂, 10% Pd/C (cat.) |

| Solvent | Ethanol | Ethanol or Ethyl Acetate |

| Typical Reaction Time | 4 - 6 hours | 2 - 16 hours |

| Temperature | Reflux (~78 °C) | Room Temperature |

| Typical Yield | >90% | >95% |

| Product Purity | >98% after recrystallization | >99% after purification |

Product Characterization

Successful synthesis should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor reaction progress. A non-polar eluent system (e.g., Hexane:Ethyl Acetate) is suitable. The product, being more polar than the nitro-intermediate, will have a lower Rf value in the reduction step.

-

Melting Point: The purified final product should exhibit a sharp melting point consistent with literature values.

-

Spectroscopy:

-

¹H NMR: The spectrum of the final product should show characteristic aromatic proton signals, quartet and triplet signals for the ethyl groups, and a broad singlet for the new -NH₂ group.[20][21]

-

¹³C NMR: Confirmation of the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹) from the primary amine are key indicators of a successful reduction.[22]

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₁₂H₁₅NO₄, MW: 237.25 g/mol ).[20]

-

Safety and Hazard Analysis

The reduction of nitro compounds via catalytic hydrogenation is a high-energy process that demands strict adherence to safety protocols.

-

Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Nickel are pyrophoric, especially after use when they are finely divided and saturated with hydrogen.[15][19]

-

Action: Always handle catalysts under an inert atmosphere. Never add catalyst to a flammable solvent in the presence of air. After filtration, the catalyst must be kept wet and should be immediately quenched in water for safe disposal.

-

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range (4-75%).[17][19]

-

Action: All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from any potential ignition sources. The reaction apparatus must be thoroughly purged with an inert gas before introducing hydrogen and after the reaction is complete.

-

-

Exothermic Reaction: The hydrogenation of a nitro group is highly exothermic.[6] While typically manageable on a lab scale with proper stirring and at room temperature, this can pose a significant risk of a thermal runaway reaction upon scale-up if heat dissipation is inadequate.

-

Action: For larger-scale reactions, controlled addition of hydrogen, monitoring of the internal temperature, and ensuring adequate cooling capacity are essential.

-

Workflow and Decision Logic Diagrams

Synthetic Workflow Diagram

Caption: Decision logic for selecting the appropriate hydrogenation catalyst.

Conclusion

The synthesis of this compound from 5-nitroisophthalic acid is a reliable and scalable process when executed with a solid understanding of the underlying chemistry and rigorous attention to safety. The two-step sequence of Fischer esterification followed by catalytic hydrogenation with Palladium on Carbon offers a high-yield route to this important chemical intermediate. By carefully controlling reaction parameters, particularly during the highly exothermic and potentially hazardous hydrogenation step, researchers can consistently obtain high-purity material suitable for applications in drug development and materials science. This guide provides the necessary framework, from mechanistic theory to practical execution, to empower scientific professionals in this synthetic endeavor.

References

-

Lian, Z., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

- Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.

- EP0879815A1. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C1-C4-alkyl esters. Google Patents.

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for catalytic hydrogenation of nitrobenzene. Retrieved from [Link]

-

Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table. Retrieved from [Link]

-

Xie, M. H., et al. (2008). Dimethyl 5-nitroisophthalate. Acta Crystallographica Section E. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Retrieved from [Link]

-

Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. University of Wisconsin-Madison. Available at: [Link]

-

CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]

-

ResearchGate. (2025). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Retrieved from [Link]

-

ACS Publications. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. ACS Publications. Available at: [Link]

- EP0879815B1. (n.d.). Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. Google Patents.

-

PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- JPH10306067A. (n.d.). Production of 5-aminoisophthalic acid. Google Patents.

- US4287365A. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Reagent Guides. Available at: [Link]

-

University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

-

University of Manitoba. (n.d.). Fischer Esterification. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Aminoisophthalic acid, dimethyl ester. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). HYDROGENATION EXPLOSION. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

-

MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. Available at: [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Xie, M. H., et al. (2008). Dimethyl 5-nitroisophthalate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 15. chem.wisc.edu [chem.wisc.edu]

- 16. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 17. safety.pitt.edu [safety.pitt.edu]

- 18. ehs.stanford.edu [ehs.stanford.edu]

- 19. scribd.com [scribd.com]

- 20. This compound | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR [m.chemicalbook.com]

- 22. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl 5-aminoisophthalate chemical properties and structure

An In-Depth Technical Guide to Diethyl 5-aminoisophthalate

Introduction

This compound is an aromatic compound featuring a central benzene ring substituted with two ethyl ester groups at positions 1 and 3, and an amino group at position 5. This trifunctional arrangement makes it a versatile building block in organic synthesis. Its structural rigidity, coupled with the reactive sites offered by the amino group and the ester functionalities, renders it a valuable precursor for the synthesis of polymers, dyes, and various pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in chemical and drug development.

Chemical Structure and Identification

The molecular architecture of this compound is key to its chemical behavior. The electron-donating amino group influences the reactivity of the aromatic ring, while the two ethyl ester groups provide sites for hydrolysis or transesterification.

Caption: Chemical Structure of this compound.

Identifiers and Nomenclature

-

IUPAC Name : diethyl 5-aminobenzene-1,3-dicarboxylate[1]

-

CAS Number : 42122-73-6[2]

-

Molecular Formula : C12H15NO4[1]

-

InChI Key : VQRVPAXIXNQFHI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in various applications.

| Property | Value | Source |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to light yellow or orange powder/crystals | [3] |

| Melting Point | >300 °C (for hydrochloride salt) | [4] |

| Boiling Point | 388.7 ± 22.0 °C (Predicted) | [4] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform. Insoluble in water. | [5][6][7] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the parent 5-aminoisophthalic acid followed by Fischer esterification. An alternative pathway involves the reduction of a nitro-substituted precursor.

Synthesis from 5-Nitroisophthalic Acid

A common and efficient laboratory-scale synthesis involves the catalytic reduction of Diethyl 5-nitroisophthalate.

Caption: General workflow for synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from the synthesis of the dimethyl analog and is a representative method.[5]

-

Reaction Setup : In a hydrogenation vessel, dissolve Diethyl 5-nitroisophthalate in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition : Add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution.

-

Hydrogenation : Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5]

-

Characterization : Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH2-) and methyl (-CH3) protons of the two equivalent ethyl groups, and the amine (-NH2) protons. The aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.0 ppm). The ethyl groups will present as a quartet for the -CH2- protons and a triplet for the -CH3- protons.

-

¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the two carbons of the ethyl groups.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester groups (around 1700-1730 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).[1]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 237.25.[1]

Applications in Research and Development

This compound serves as a crucial intermediate in several fields due to its versatile chemical nature.

-

Polymer Chemistry : The molecule's diamine and diester functionalities make it an excellent monomer for the synthesis of polyamides, polyimides, and other condensation polymers. These polymers can possess desirable properties such as thermal stability and mechanical strength.

-

Pharmaceutical Synthesis : It is a building block for various heterocyclic compounds and more complex molecules that may possess biological activity. The amino group can be readily modified to introduce different functionalities, making it a valuable scaffold in drug discovery.[5]

-

Dyestuff Industry : As an aromatic amine, it can be diazotized and coupled to form azo dyes, contributing to the development of new colorants.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification : It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.[9]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from strong oxidizing agents.[6][9]

-

First Aid :

-

Eyes : In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes.[9][10]

-

Skin : Wash off immediately with soap and plenty of water.[9][10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

-

Ingestion : Rinse mouth with water and seek medical attention.[9]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

References

- 1. This compound | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 42122-73-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 5-アミノイソフタル酸ジメチル | Dimethyl 5-Aminoisophthalate | 99-27-4 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound HYDROCHLORIDE CAS#: 42122-73-6 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Dimethyl 5-aminoisophthalate, 98% | Fisher Scientific [fishersci.ca]

- 7. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]

- 8. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chembk.com [chembk.com]

A Technical Guide to Diethyl 5-aminoisophthalate (CAS: 42122-73-6): A Versatile Building Block for Chemical Synthesis and Drug Discovery

Executive Summary: Diethyl 5-aminoisophthalate is a trifunctional aromatic compound that serves as a highly versatile intermediate in organic synthesis. Its structure, featuring a central benzene ring substituted with a reactive amine group and two sterically accessible ethyl ester functionalities, makes it a valuable scaffold for constructing complex molecules. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, methods for analytical characterization, and a discussion of its applications, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, this molecule represents a strategic starting point for creating libraries of novel compounds and functional materials.

Part 1: Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name diethyl 5-aminobenzene-1,3-dicarboxylate, is characterized by its unique substitution pattern which allows for selective chemical transformations.[1] The primary amine group offers a nucleophilic site for a wide range of reactions, while the two ester groups can undergo hydrolysis, amidation, or reduction. This orthogonal reactivity is the cornerstone of its utility as a synthetic building block.[2][3]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 42122-73-6 | [1][4][5] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| IUPAC Name | diethyl 5-aminobenzene-1,3-dicarboxylate | [1] |

| Synonyms | 1,3-diethyl 5-aminobenzene-1,3-dicarboxylate | [1] |

| XLogP3 | 1.7 | [1] |

| H-Bond Donor Count | 1 | [1] |

| H-Bond Acceptor Count | 5 |[1] |

Note: The hydrochloride salt of this compound is also commercially available and will have a different molecular formula (C₁₂H₁₆ClNO₄) and weight (273.72 g/mol ).[4]

Part 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is through the Fischer esterification of 5-aminoisophthalic acid. This acid-catalyzed reaction with ethanol is a standard and scalable procedure in organic chemistry. An alternative, though less common, route involves the reduction of the nitro group from a precursor like diethyl 5-nitroisophthalate.

The causality behind choosing Fischer esterification lies in its operational simplicity and the high yields achievable with common laboratory reagents. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Driving the equilibrium towards the product is typically achieved by using an excess of the alcohol reactant (ethanol) and/or by removing the water formed during the reaction.

Caption: Synthesis workflow for this compound via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of related isophthalate esters.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminoisophthalic acid (1.0 eq.) in absolute ethanol (10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the suspension. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture over crushed ice and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its good solubility for the product and its immiscibility with water.[6]

-

Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Part 3: Analytical Characterization

Structural verification is critical to ensure the purity and identity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and distinct signals for the aromatic protons. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons of the ester groups (around 165 ppm), the carbons of the aromatic ring, and the two distinct carbons of the ethyl groups.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), strong C=O stretching for the ester groups (around 1700-1730 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹).[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ should be observed at an m/z value corresponding to 237.10.[1]

Part 4: Applications in Research and Development

The utility of this compound stems from its role as a trifunctional synthetic hub, enabling the divergent synthesis of a wide array of complex molecules.

Caption: Reactivity map illustrating the synthetic potential of each functional group.

Role in Medicinal Chemistry and Drug Discovery

In drug development, generating molecular diversity is key to finding new therapeutic leads. Amino-substituted aromatic compounds are established as valuable starting blocks for Diversity-Oriented Synthesis (DOS).[3] this compound is an ideal scaffold for this purpose:

-

Scaffold Decoration: The amine can be readily acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to explore structure-activity relationships (SAR).

-

Linker Chemistry: The amine provides a point of attachment for linkers in applications such as PROTACs or antibody-drug conjugates.

-

Library Synthesis: The ester groups can be converted into a diverse set of amides by reacting with a library of primary or secondary amines, introducing multiple points of diversity in a single step.

Intermediate for Functional Materials and Polymers

The presence of two ester groups and an amine group makes this molecule a suitable monomer for step-growth polymerization.

-

Polyamides and Polyimides: The amine can react with diacyl chlorides or dianhydrides to form high-performance polymers. The ester groups can be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, altering the polymer's solubility or providing sites for cross-linking.

-

Dyestuff Synthesis: Aromatic amines are classic precursors in the synthesis of azo dyes through diazotization and coupling reactions, indicating its potential use in the development of functional dyes and pigments.[7]

Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its parent acid. Based on data for structurally similar compounds, it is classified as an irritant.[4][8][9]

Table 2: GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| H315 | Causes skin irritation.[8][9] | | | H319 | Causes serious eye irritation.[8][9] | | | H335 | May cause respiratory irritation.[8] |

Precautionary Measures and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7]

Conclusion

This compound (CAS: 42122-73-6) is more than a simple chemical; it is a strategic tool for molecular innovation. Its trifunctional nature provides a robust platform for synthetic chemists to build complex and diverse molecular architectures. For scientists in drug discovery and materials science, it offers a reliable and versatile starting point for the development of novel therapeutics, advanced polymers, and functional materials. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for unlocking its full scientific potential.

References

- 1. This compound | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 4. 42122-73-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 42122-73-6|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. Dimethyl 5-aminoisophthalate, 98% | Fisher Scientific [fishersci.ca]

- 8. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Diethyl 5-aminoisophthalate

This guide provides a comprehensive overview of Diethyl 5-aminoisophthalate, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on its properties, synthesis, and applications.

Core Molecular and Chemical Identity

This compound is an aromatic compound characterized by a benzene ring substituted with two ethyl ester groups at positions 1 and 3, and an amino group at position 5. This specific arrangement of functional groups dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

The fundamental identifiers for this compound are:

-

Molecular Formula: C₁₂H₁₅NO₄[1]

-

Molecular Weight: 237.25 g/mol [1]

-

IUPAC Name: diethyl 5-aminobenzene-1,3-dicarboxylate[1]

-

CAS Number: 42122-73-6[2]

The diethyl ester is distinct from its more commonly cited methyl analog, Dimethyl 5-aminoisophthalate (CAS 99-27-4), which has a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[3][4][5][6] It is crucial for researchers to distinguish between these two compounds to ensure the correct stoichiometry and reaction kinetics in experimental designs.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, particularly for determining appropriate solvents, reaction temperatures, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 237.25 g/mol | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.7 | PubChem[1] |

Note: Experimental data for properties like melting and boiling points are more readily available for the dimethyl analog, which has a melting point of 178-181 °C.[5][6][7]

Synthesis Methodology: A Validated Protocol

The primary route for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, Diethyl 5-nitroisophthalate. This reduction reaction is a cornerstone of aromatic amine synthesis due to its high efficiency and yield.

Principle of the Reaction

The synthesis involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds under a controlled atmosphere of hydrogen gas. The choice of solvent and catalyst is critical for achieving high conversion and purity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reactor Setup: In a hydrogenation vessel, dissolve Diethyl 5-nitroisophthalate (1 equivalent) in a suitable solvent such as ethanol or methanol. The solvent choice is critical as it must solubilize the starting material without reacting with it.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically low (e.g., 1-5 mol%), as it is highly efficient.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel to the target pressure (e.g., 3-4 atm or ~50 psi) with hydrogen.

-

Reaction Execution: Heat the mixture to a moderate temperature (e.g., 40-50°C) and stir vigorously. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. This step is a self-validating control; incomplete removal of the catalyst can lead to product degradation.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid. The purity can be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.

Key Applications in Research and Development

This compound serves as a crucial intermediate in various fields due to its trifunctional nature (one amine and two ester groups).

-

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides. The amino group allows for polymerization with diacyl chlorides or dianhydrides, while the ester groups can be hydrolyzed to carboxylic acids for further modification, imparting properties like improved solubility or thermal stability.

-

Pharmaceutical and Agrochemical Synthesis: The compound is a building block for creating more complex molecules with potential biological activity.[8][9] Its structure is a scaffold that can be elaborated to produce various derivatives for screening in drug discovery and agrochemical development.

-

Dyes and Pigments: The aromatic amine functionality makes it a precursor for the synthesis of azo dyes and other colorants.[9][10]

-

Contrast Media: The parent compound, 5-aminoisophthalic acid, is a vital intermediate for producing X-ray contrast media, highlighting the importance of this chemical family in medical diagnostics.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. This compound is classified as an irritant.[2] Users should consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

-

PubChem. Dimethyl 5-aminoisophthalate | C10H11NO4. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. This compound | C12H15NO4. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. Dimethyl 5-aminoisophthalate. Available at: [Link]

-

Arvee Laboratories. 5-Aminoisophthalic acid. Available at: [Link]

- Google Patents. JPH10306067A - Production of 5-aminoisophthalic acid.

Sources

- 1. This compound | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 42122-73-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 5-aminoisophthalate - Dimethyl 5-aminobenzene-1,3-dicarboxylate [sigmaaldrich.com]

- 5. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. B20761.22 [thermofisher.com]

- 9. Dimethyl 5-aminoisophthalate, 98% | Fisher Scientific [fishersci.ca]

- 10. arveelabs.com [arveelabs.com]

- 11. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

Diethyl 5-aminoisophthalate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Diethyl 5-Aminoisophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a multitude of applications, from reaction chemistry to formulation development. This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in various synthetic pathways. Due to the limited direct solubility data for this specific compound, this guide employs a multifactorial approach, leveraging data from its close analog, dimethyl 5-aminoisophthalate, and fundamental principles of organic chemistry to predict and rationalize its solubility profile. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is presented, complete with the scientific rationale behind each step, to empower researchers in generating precise and reliable solubility data.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic compound featuring both amine and ester functional groups. This unique structural combination makes it a valuable building block in the synthesis of a range of target molecules, including pharmaceuticals and functional materials. The solubility of this intermediate in various organic solvents is a pivotal consideration for chemists and formulation scientists. It directly impacts:

-

Reaction Kinetics and Yield: The efficiency of a chemical reaction often depends on the ability of the reactants to be in the same phase. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and lower yields.

-

Purification Processes: Techniques such as crystallization and chromatography, which are essential for isolating and purifying synthetic products, are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.

Given the importance of this parameter, a thorough understanding of the factors governing the solubility of this compound and a robust methodology for its determination are indispensable.

Physicochemical Properties and Predicted Solubility Profile

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its solubility.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Structure | Aromatic ring with one amino group and two ethyl ester groups at positions 1, 3, and 5. | - |

| Polarity | The molecule possesses both polar (amino and ester groups) and non-polar (aromatic ring and ethyl chains) regions, making it moderately polar. The lone pair of electrons on the nitrogen atom of the amine and the carbonyl groups of the esters can act as hydrogen bond acceptors. The N-H bonds of the amine can act as hydrogen bond donors.[2][3] | - |

Insights from the Analog: Dimethyl 5-Aminoisophthalate

Due to the scarcity of direct solubility data for this compound, we can draw valuable inferences from its close structural analog, dimethyl 5-aminoisophthalate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [4] |

| Molecular Weight | 209.20 g/mol | [4] |

| Known Solubility | Soluble in Chloroform.[5][6] 5 mg/mL in ethanol.[7] | [7], [5], [6] |

Predicted Solubility of this compound

Based on the "like dissolves like" principle and a comparison with its dimethyl analog, the following solubility profile for this compound can be predicted:

-

Good Solubility: In moderately polar to polar aprotic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The ester groups and the aromatic ring will interact favorably with these solvents.

-

Poor Solubility: In non-polar solvents such as hexane and toluene . The overall polarity of the molecule is too high for significant interaction with these non-polar solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is crucial. The following protocol is designed to be a self-validating system, ensuring the accuracy of the results.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Experimental Workflow Diagram

Sources

- 1. This compound | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl 5-aminoisophthalate, 98% | Fisher Scientific [fishersci.ca]

- 6. Dimethyl 5-aminoisophthalate | 99-27-4 [chemicalbook.com]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl 5-Aminoisophthalate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 5-Aminoisophthalate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the molecule's structural features as elucidated by ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and provide a thorough interpretation of the spectral data.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For a molecule such as this compound, NMR is indispensable for confirming its identity, purity, and for understanding the electronic effects of its substituent groups on the aromatic ring.

This guide will focus on providing a field-proven understanding of the ¹H and ¹³C NMR spectra of this compound, moving beyond a simple listing of data to explain the causality behind the observed spectral features.

Molecular Structure and NMR-Active Nuclei

To comprehend the NMR spectra, it is essential to first visualize the molecular structure and identify the unique, NMR-active nuclei.

Diagram 1: Molecular Structure of this compound with Numbering

Caption: A standardized workflow for the preparation, acquisition, and processing of NMR data.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and ¹H NMR Acquisition

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp spectral lines.

-

Pulse Calibration: Determine the 90° pulse width for the specific probe and sample.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Spectrometer Setup and ¹³C NMR Acquisition

-

Decoupling: Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale using the signal of tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration and Peak Picking: For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to identify their precise chemical shifts.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of this compound. By combining predictive analysis based on structurally similar compounds with a thorough understanding of fundamental NMR principles, we have presented a detailed interpretation of the expected spectra. The provided experimental protocol offers a robust methodology for acquiring high-quality data, ensuring the reliable characterization of this important chemical intermediate. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently utilize NMR spectroscopy in their work with this compound and related compounds.

References

Introduction: The Analytical Imperative for Diethyl 5-aminoisophthalate

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 5-aminoisophthalate

This compound (DEAP), with the molecular formula C₁₂H₁₅NO₄, is a significant chemical intermediate in the synthesis of various materials, including polymers, dyes, and pharmaceutical agents. Its molecular structure, featuring a primary aromatic amine and two ethyl ester functional groups on a benzene ring, imparts specific chemical reactivity and physical properties that are crucial for its applications. The precise confirmation of this structure and the assurance of its purity are paramount for researchers and developers in ensuring the integrity and success of subsequent synthetic steps and the quality of the final product.

This guide provides a detailed technical exploration of two cornerstone analytical techniques for the structural elucidation of DEAP: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, the narrative moves beyond simple procedural descriptions to explain the underlying scientific principles and the rationale behind the interpretation of the spectral data. We will demonstrate how the complementary nature of these techniques provides an unambiguous confirmation of the molecular identity of this compound.

Part 1: FT-IR Spectroscopy - Mapping the Molecular Vibrations

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).[2] This spectrum serves as a unique molecular "fingerprint."[2]

Experimental Protocol: FT-IR Analysis of DEAP

A standard and effective method for analyzing a solid sample like DEAP is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of DEAP (approx. 1-2 mg) is finely ground with anhydrous KBr (approx. 100-200 mg) in an agate mortar and pestle to create a homogenous mixture.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc. The KBr matrix is infrared-inactive and serves as a suitable medium.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Interpretation of the DEAP FT-IR Spectrum

The interpretation of the FT-IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups.[3][4] For this compound, we anticipate characteristic peaks corresponding to its primary aromatic amine, ester, and aromatic ring functionalities.

The workflow for FT-IR analysis is a systematic process from sample preparation to final spectral interpretation.

Expected FT-IR Absorption Bands for this compound

The following table summarizes the key vibrational modes and their expected wavenumber ranges for DEAP.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium | The presence of two distinct bands is a hallmark of a primary amine (-NH₂).[5][6] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | This peak can sometimes overlap with aromatic C=C stretching but is crucial for confirming the amine group.[5] | |

| Aromatic Ring (C-H) | C-H Stretch | 3100 - 3000 | Weak-Medium | Aromatic C-H stretches characteristically appear at wavenumbers just above 3000 cm⁻¹.[7] |

| Aromatic Ring (C=C) | C=C Ring Stretch | 1620 - 1580 & 1520 - 1470 | Medium-Strong | Aromatic compounds typically show a pair of sharp bands in this region.[7] |

| Aliphatic (C-H) | Asymmetric & Symmetric Stretch | 2980 - 2850 | Medium | These absorptions arise from the C-H bonds of the two ethyl (-CH₂CH₃) groups. |

| Ester (C=O) | Carbonyl Stretch | 1730 - 1715 | Strong, Sharp | This is one of the most intense and easily identifiable peaks in the spectrum, characteristic of the ester carbonyl group.[8][9] |

| Ester (C-O) | Asymmetric & Symmetric Stretch | 1300 - 1150 | Strong | Aromatic esters show a strong C-O stretch in this region, confirming the ester linkage to the ring.[3] |

| Aromatic Amine (C-N) | C-N Stretch | 1335 - 1250 | Medium-Strong | The stretching vibration of the bond connecting the amino group to the aromatic ring.[5] |

The presence of all these key bands in the experimental spectrum provides strong, self-validating evidence for the proposed structure of this compound.

Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Blueprint

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For a molecule like DEAP, Electron Ionization (EI) is a highly effective method. In EI-MS, high-energy electrons bombard the sample, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (the intact molecule with one electron removed) and a series of fragment ions. This fragmentation pattern provides a detailed structural blueprint.[11][12]

Experimental Protocol: GC-MS Analysis of DEAP

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, as the GC separates the analyte from any volatile impurities before it enters the mass spectrometer.

-

Sample Preparation: A dilute solution of DEAP is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: A small volume of the solution is injected into the GC, where it is vaporized. The DEAP travels through a capillary column, separating it from other components.

-

Ionization and Fragmentation: As DEAP elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the instrument's software generates a mass spectrum.

Interpretation of the DEAP Mass Spectrum

The molecular weight of this compound (C₁₂H₁₅NO₄) is 237.25 g/mol .[13] Therefore, the first key feature to identify in the mass spectrum is the molecular ion peak (M⁺•) at m/z 237 .

The true power of EI-MS lies in analyzing the fragmentation pattern. The fragmentation of esters, particularly aromatic esters, follows predictable pathways.[14][15]

The fragmentation of DEAP is driven by the stability of the resulting ions, with cleavages often occurring adjacent to the functional groups.

Predicted Key Fragments in the EI Mass Spectrum of DEAP

The table below details the most anticipated high-mass fragments for DEAP. The relative abundance of these peaks helps in confirming the fragmentation logic.

| m/z | Ion Structure / Formula | Fragmentation Pathway | Significance |

| 237 | [C₁₂H₁₅NO₄]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound.[13] |

| 208 | [M - C₂H₅]⁺ | Loss of an ethyl radical | Indicates the presence of an ethoxy group. |

| 192 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical | This is a classic and often very prominent fragmentation for ethyl esters, resulting in a stable acylium ion.[14] This is a strong diagnostic peak. |

| 164 | [m/z 192 - CO]⁺ | Loss of carbon monoxide from the acylium ion | A common subsequent fragmentation of acylium ions, further supporting the ester structure. |

| 149 | [C₈H₅O₃]⁺ | Phthalic anhydride-type fragment | While more common in phthalates, a related rearrangement can sometimes be observed. |

| 120 | [H₂N-C₆H₃-CO]⁺ | Fragmentation involving loss of both ester groups | Represents the core aminobenzoyl structure. |

Conclusion: A Unified Structural Confirmation

The analytical techniques of FT-IR spectroscopy and mass spectrometry, when used in concert, provide a robust and definitive structural elucidation of this compound.

-

FT-IR spectroscopy acts as a functional group detector. The spectrum of DEAP confirms the simultaneous presence of a primary aromatic amine (N-H stretches and bend), two ester groups (strong C=O and C-O stretches), and an aromatic ring (aromatic C-H and C=C stretches). It validates the essential chemical components of the molecule.

-

Mass spectrometry provides the molecular weight and the structural arrangement. The mass spectrum of DEAP confirms the molecular weight of 237 amu via the molecular ion peak. Furthermore, the logical and predictable fragmentation pattern, especially the characteristic loss of an ethoxy radical (M-45) to form a stable acylium ion at m/z 192, corroborates the connectivity of the atoms and validates the diethyl ester structure.

Together, these self-validating systems leave no ambiguity. The FT-IR confirms what functional groups are present, and the mass spectrum confirms the total mass and how those groups are pieced together. This comprehensive analytical approach is indispensable for researchers and drug development professionals to ensure the identity, purity, and quality of this compound in their critical applications.

References

-

AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 5-aminoisophthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. ACS Publications. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectra Interpretation Handout. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. azooptics.com [azooptics.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. GCMS Section 6.14 [people.whitman.edu]

Navigating the Commercial Landscape for Diethyl 5-Aminoisophthalate: A Technical Guide for Researchers

For researchers and drug development professionals, the procurement of high-quality starting materials is a critical, yet often complex, first step in the discovery pipeline. Diethyl 5-aminoisophthalate, a valuable building block in the synthesis of various functional molecules, is no exception. This guide provides an in-depth technical overview of the commercial landscape for this compound, offering practical insights into supplier evaluation, quality assessment, and the nuances of sourcing this specific chemical.

Introduction: Distinguishing this compound from its Analogs

A primary point of confusion when sourcing this compound is its close relation to similar compounds. It is crucial to differentiate between the target molecule and its common analogs to ensure the correct material is procured for your specific synthetic route.

-

5-Aminoisophthalic acid (CAS 99-31-0): The parent dicarboxylic acid. This is a key precursor for various applications, including the synthesis of advanced polymers and pharmaceutical intermediates.[1][2]

-

Dimethyl 5-aminoisophthalate (CAS 99-27-4): The dimethyl ester analog. This is a widely available and important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields.[3][4][5][6]

-

This compound (CAS not clearly established for the free base, often supplied as the hydrochloride salt): The diethyl ester of interest. The choice of the diethyl ester over the dimethyl ester is often dictated by solubility requirements in specific reaction solvents or to modulate the reactivity of the ester groups.

-

This compound hydrochloride (CAS 42122-73-6): This salt form is a common commercially available version of the diethyl ester, offering potentially enhanced stability and handling characteristics.[7][8]

The selection of the diethyl ester is a deliberate experimental choice. The ethyl groups, being slightly more electron-donating and sterically larger than methyl groups, can influence the electronic properties and reactivity of the molecule. Furthermore, the resulting byproducts of reactions (ethanol vs. methanol) can be a consideration in process chemistry.

Identifying Commercial Suppliers

Our research has identified several commercial suppliers listing "this compound" or its hydrochloride salt. It is important to note that availability can vary, and direct inquiry with the suppliers is always recommended.

Table 1: Potential Commercial Suppliers of this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS Number | Notes |

| Santa Cruz Biotechnology | This compound hydrochloride | 42122-73-6 | Listed as a biochemical for proteomics research.[7] |

| Matrix Scientific | This compound | 42122-73-6 | Offers custom synthesis and has experienced staff for technical questions.[8] |

| BLD Pharm | This compound | 42122-73-6 | Provides access to analytical documentation like NMR, HPLC, and LC-MS.[9] |

| Amerigo Scientific | This compound | Not specified | A distributor specializing in life science reagents.[10] |

| CP Lab Safety | This compound, 97% Purity | Not specified | Specifies a purity level and intended for professional laboratory use.[11] |

| Hengyuan Fine Chemical | This compound | Not specified | A manufacturer with a product page, though detailed specifications are not readily available online.[12] |

A Researcher's Workflow for Supplier Qualification and Quality Verification

The process of procuring a chemical like this compound should be systematic to ensure the integrity of your research. The following workflow outlines a self-validating system for supplier and chemical qualification.

Sources

- 1. CAS 99-31-0 | 5-Aminoisophthalic acid | Jay Finechem [jayfinechem.com]

- 2. 99-31-0|5-Aminoisophthalic acid|BLD Pharm [bldpharm.com]

- 3. Dimethyl 5-aminoisophthalate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]

- 5. Dimethyl 5-aminoisophthalate, 98% | Fisher Scientific [fishersci.ca]

- 6. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 42122-73-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. 42122-73-6|this compound|BLD Pharm [bldpharm.com]

- 10. This compound - Amerigo Scientific [amerigoscientific.com]

- 11. calpaclab.com [calpaclab.com]

- 12. This compound - Hengyuan Fine Chemical [hyfinechemical.com]

Diethyl 5-aminoisophthalate: A Versatile Trifunctional Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffolding Molecule

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Diethyl 5-aminoisophthalate (DEAI), a trifunctional aromatic compound, has emerged as a cornerstone for the development of a diverse array of materials and molecules. Possessing a central benzene ring functionalized with two sterically accessible ethyl ester groups and a nucleophilic amino group, DEAI offers a unique combination of reactivity and structural rigidity. This guide provides a comprehensive overview of the synthesis, reactivity, and application of DEAI, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full potential.